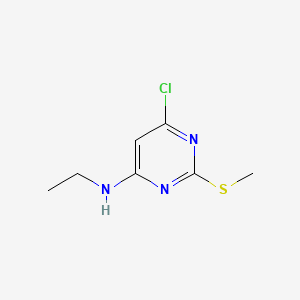

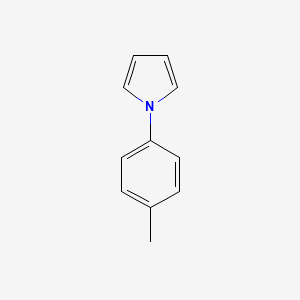

![molecular formula C15H14O3 B1597526 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 669713-73-9](/img/structure/B1597526.png)

2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

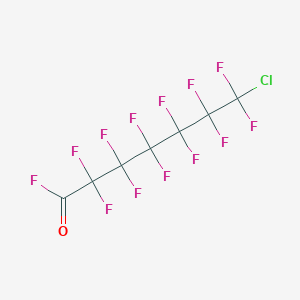

“2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound with the molecular weight of 242.27 . It is also known as 2-BIPHENYL-(3’-METHOXY)ACETIC ACID .

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of boron reagents, which have been developed with properties tailored for application under specific coupling conditions . Another method involves the palladium-catalyzed thioallylation method .Molecular Structure Analysis

The molecular structure of “2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group with a methoxy group attached to one of the phenyl rings and an acetic acid group attached to the other .Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The specific reactions that “2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” undergoes would depend on the reaction conditions and the presence of other reactants.Wissenschaftliche Forschungsanwendungen

Organic Chemistry

- Application : The compound is used in the generation of ortho-Brominated para-Substituted Phenols .

- Method : The mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times (15–20 min) using ACS-grade methanol as a solvent . The reaction is shown to be tolerant of a range of substituents, including CH3, F, and NHBoc .

- Results : Excellent selectivity for the desired mono ortho-brominated products is achieved in the presence of 10 mol % para-TsOH .

Bioresources and Bioprocessing

- Application : The compound is used in the production of Ferulic acid by metabolically engineered Escherichia coli .

- Method : The genes tal (encoding tyrosine ammonia-lyase, Rs TAL) from Rhodobacter sphaeroides, sam5 (encoding p-coumarate 3-hydroxylase, Se SAM5) from Saccharothrix espanaensis and comt (encoding Caffeic acid O-methytransferase, Ta CM) from Triticum aestivum were cloned in an operon on the pET plasmid backbone .

- Results : The engineered E. coli strain produced 212 mg/L of Ferulic acid with 11.8 mg/L caffeic acid residue .

Medical Imaging

- Application : As a molecular component of multiple iodized aromatic compounds, methoxyacetic acid was once used in X-ray contrast agents .

- Results : In laboratory tests, methoxyacetic acid inhibits the growth of tumor cells .

Synthesis of Phenylacetone

- Field : Organic Chemistry

- Application : Phenylacetic acid, which is structurally similar to the compound , can be used in the illicit production of phenylacetone . Phenylacetone is used in the manufacture of substituted amphetamines .

- Method : The synthesis of phenylacetone involves the condensation of phenylacetic acid with acetic anhydride .

- Results : The reaction yields phenylacetone, a precursor to amphetamine .

Production of Polychlorinated Biphenyls (PCBs)

- Field : Industrial Chemistry

- Application : Biphenyl, which shares a similar structure with the compound , is a starting material for the production of polychlorinated biphenyls (PCBs) .

- Method : The production of PCBs involves the direct chlorination of biphenyl .

- Results : The reaction yields PCBs, which were once widely used as dielectric fluids and heat transfer agents .

Inhibition of Tumor Cell Growth

- Field : Medical Research

- Application : Methoxyacetic acid, a component of the compound , has been found to inhibit the growth of tumor cells in laboratory tests .

- Method : The method of application is not specified .

- Results : The results show a decrease in tumor cell growth when treated with methoxyacetic acid .

Antiseptic

- Field : Medical Research

- Application : Acetic acid, which shares a similar structure with the compound , can be used as an antiseptic against pseudomonas, enterococci, streptococci, staphylococci and others .

- Method : The method of application is not specified .

- Results : The results show a decrease in bacterial growth when treated with acetic acid .

Cervical Cancer Screening

- Field : Medical Research

- Application : Acetic acid is also used in cervical cancer screening .

- Method : The method of application is not specified .

- Results : The results show that acetic acid can be used to detect cervical cancer .

Lysis of Red Blood Cells

- Field : Medical Research

- Application : Acetic acid is used as an agent to lyse (destruction of cells through lysin) red blood cells before white blood cells are examined .

- Method : The method of application is not specified .

- Results : The results show that acetic acid can be used to lyse red blood cells .

Eigenschaften

IUPAC Name |

2-[4-(3-methoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-14-4-2-3-13(10-14)12-7-5-11(6-8-12)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCAHCLLXAXLGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374842 |

Source

|

| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid | |

CAS RN |

669713-73-9 |

Source

|

| Record name | 3′-Methoxy[1,1′-biphenyl]-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1597443.png)

![2-[(4-Methylphenyl)thio]acetonitrile](/img/structure/B1597444.png)

![Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1597457.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine](/img/structure/B1597463.png)

![4-[3-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1597465.png)